molecular formula C15H17NO B13606266 (s)-2-Amino-2-(2'-methyl-[1,1'-biphenyl]-3-yl)ethan-1-ol

(s)-2-Amino-2-(2'-methyl-[1,1'-biphenyl]-3-yl)ethan-1-ol

Cat. No.: B13606266
M. Wt: 227.30 g/mol
InChI Key: NYDXBUXYXNDSAX-OAHLLOKOSA-N
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Description

(s)-2-Amino-2-(2’-methyl-[1,1’-biphenyl]-3-yl)ethan-1-ol is an organic compound that belongs to the class of amino alcohols This compound features a biphenyl structure with a methyl group and an amino alcohol functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-2-Amino-2-(2’-methyl-[1,1’-biphenyl]-3-yl)ethan-1-ol can be achieved through several methods. One common approach involves the use of Grignard reagents. The Grignard reaction is a key method for forming carbon-carbon bonds and can be used to introduce the amino alcohol functionality into the biphenyl structure . The reaction typically involves the following steps:

  • Preparation of the Grignard reagent by reacting an aryl halide with magnesium in an anhydrous ether solvent.
  • Addition of the Grignard reagent to a suitable carbonyl compound, followed by hydrolysis to yield the desired amino alcohol.

Industrial Production Methods

Industrial production of (s)-2-Amino-2-(2’-methyl-[1,1’-biphenyl]-3-yl)ethan-1-ol may involve large-scale Grignard reactions or other catalytic processes that ensure high yield and purity. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(s)-2-Amino-2-(2’-methyl-[1,1’-biphenyl]-3-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amino group may produce a primary amine.

Scientific Research Applications

(s)-2-Amino-2-(2’-methyl-[1,1’-biphenyl]-3-yl)ethan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (s)-2-Amino-2-(2’-methyl-[1,1’-biphenyl]-3-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The amino alcohol functional group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. The biphenyl structure provides rigidity and hydrophobic interactions, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-phenylethanol: Similar structure but lacks the biphenyl moiety.

    2-Amino-2-(4’-methyl-[1,1’-biphenyl]-3-yl)ethan-1-ol: Similar structure with a different substitution pattern on the biphenyl ring.

Uniqueness

(s)-2-Amino-2-(2’-methyl-[1,1’-biphenyl]-3-yl)ethan-1-ol is unique due to its specific substitution pattern and the presence of both amino and hydroxyl functional groups

Properties

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

(2S)-2-amino-2-[3-(2-methylphenyl)phenyl]ethanol

InChI

InChI=1S/C15H17NO/c1-11-5-2-3-8-14(11)12-6-4-7-13(9-12)15(16)10-17/h2-9,15,17H,10,16H2,1H3/t15-/m1/s1

InChI Key

NYDXBUXYXNDSAX-OAHLLOKOSA-N

Isomeric SMILES

CC1=CC=CC=C1C2=CC(=CC=C2)[C@@H](CO)N

Canonical SMILES

CC1=CC=CC=C1C2=CC(=CC=C2)C(CO)N

Origin of Product

United States

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